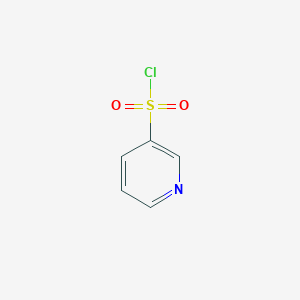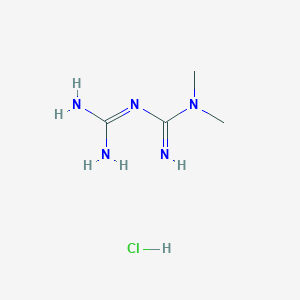
4-Iodophenyltrimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyltrimethylammonium (4-ITMA) is a quaternary ammonium compound that is widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore. This binding results in the blockage of the channel, which prevents the flow of potassium ions through the membrane. This, in turn, leads to changes in the electrical activity of the cell and can have significant physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodophenyltrimethylammonium are primarily related to its ability to block potassium channels. This can lead to changes in the electrical activity of cells, which can affect various physiological processes. For example, the blockage of potassium channels in the heart can lead to changes in heart rate and rhythm. Additionally, the blockage of potassium channels in neurons can affect neurotransmitter release and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-Iodophenyltrimethylammonium in lab experiments is its potency. This compound is a potent blocker of potassium channels and can be used at low concentrations to achieve significant effects. Additionally, the synthesis of 4-Iodophenyltrimethylammonium is straightforward and efficient, which makes it an attractive option for researchers. However, one limitation of using 4-Iodophenyltrimethylammonium is its specificity. This compound primarily targets potassium channels, which limits its use in studies that involve other ion channels.
Zukünftige Richtungen
There are several future directions for research involving 4-Iodophenyltrimethylammonium. One potential direction is the investigation of the effects of this compound on other ion channels. Additionally, the development of more specific potassium channel blockers could lead to a better understanding of the role of these channels in various physiological processes. Finally, the use of 4-Iodophenyltrimethylammonium in drug discovery could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, 4-Iodophenyltrimethylammonium is a potent potassium channel blocker that has been widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies. The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore, which leads to changes in the electrical activity of cells. While 4-Iodophenyltrimethylammonium has several advantages for lab experiments, its specificity limits its use in studies that involve other ion channels. However, there are several future directions for research involving 4-Iodophenyltrimethylammonium, including the investigation of the effects of this compound on other ion channels and the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of 4-Iodophenyltrimethylammonium involves the reaction between 4-iodobenzenesulfonyl chloride and trimethylamine in the presence of a base. This reaction results in the formation of 4-Iodophenyltrimethylammonium, which can be purified through crystallization or column chromatography. The yield of this reaction is typically high, and the purity of the product is excellent.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyltrimethylammonium has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of 4-Iodophenyltrimethylammonium is in the study of ion channels. This compound is a potent blocker of potassium channels and has been used to investigate the role of these channels in various physiological processes. Additionally, 4-Iodophenyltrimethylammonium has been used to study the effects of potassium channel blockers on the heart and other organs.
Eigenschaften
CAS-Nummer |
19095-34-2 |
|---|---|
Produktname |
4-Iodophenyltrimethylammonium |
Molekularformel |
C9H13I2N |
Molekulargewicht |
389.01 g/mol |
IUPAC-Name |
(4-iodophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PREDIBNDLXJCTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
Synonyme |
4-iodophenyltrimethylammonium 4-iodophenyltrimethylammonium acetate, 125I-labeled cpd 4-IPTMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




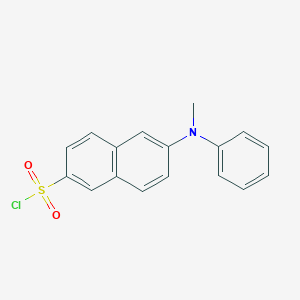
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

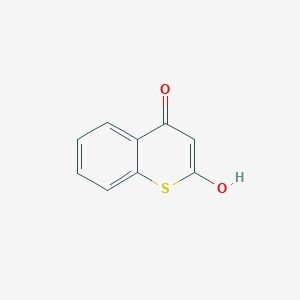
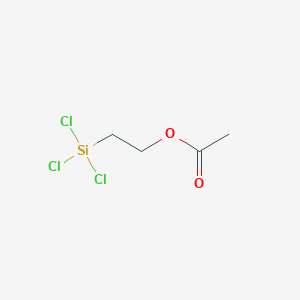

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
